5'-Hydroxyphenyl Carvedilol-d5
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Overview
Description
5’-Hydroxyphenyl Carvedilol-d5 is a stable isotope-labeled compound and a metabolite of Carvedilol. It is primarily used in scientific research as a reference standard for the analysis of Carvedilol and its metabolites. The compound has a molecular formula of C24H21D5N2O5 and a molecular weight of 427.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Hydroxyphenyl Carvedilol-d5 involves the incorporation of deuterium atoms into the hydroxyphenyl group of Carvedilol. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 5’-Hydroxyphenyl Carvedilol-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and isotopic labeling of the compound .
Chemical Reactions Analysis
Types of Reactions
5’-Hydroxyphenyl Carvedilol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydroxyphenyl group to a phenyl group.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinone derivatives, phenyl derivatives, and various substituted hydroxyphenyl compounds. These products are often analyzed using techniques like HPLC and mass spectrometry to confirm their structure and purity .
Scientific Research Applications
5’-Hydroxyphenyl Carvedilol-d5 is widely used in scientific research for various applications, including:
Chemistry: As a reference standard for the analysis of Carvedilol and its metabolites in complex mixtures.
Biology: In studies investigating the metabolic pathways and pharmacokinetics of Carvedilol.
Medicine: In the development of new therapeutic agents and the study of drug interactions.
Industry: In quality control and validation of analytical methods for pharmaceutical products
Mechanism of Action
The mechanism of action of 5’-Hydroxyphenyl Carvedilol-d5 is similar to that of Carvedilol. It acts as a non-selective beta-adrenergic antagonist and an alpha-1 adrenergic antagonist. The compound blocks the action of catecholamines (epinephrine and norepinephrine) on beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. It also blocks alpha-1 adrenergic receptors, causing vasodilation and a further reduction in blood pressure .
Comparison with Similar Compounds
Similar Compounds
Carvedilol: The parent compound, used to treat hypertension and heart failure.
4’-Hydroxyphenyl Carvedilol: Another metabolite of Carvedilol with similar properties.
8-Hydroxyphenyl Carvedilol: A metabolite with different pharmacokinetic properties
Uniqueness
5’-Hydroxyphenyl Carvedilol-d5 is unique due to its stable isotope labeling, which makes it an invaluable tool in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis of Carvedilol and its metabolites in biological samples .
Properties
Molecular Formula |
C24H26N2O5 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
3-[2-[[3-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol |
InChI |
InChI=1S/C24H26N2O5/c1-29-21-10-9-16(27)13-23(21)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i14D2,15D2,17D |
InChI Key |
PVUVZUBTCLBJMT-SUPLBRQZSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C3=CC=CC=C3N2)O)NCCOC4=C(C=CC(=C4)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Origin of Product |
United States |
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